8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid
Description
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c1-11(2)3-5-12(6-4-11)8-13-7-9(12)10(14)15/h9,13H,3-8H2,1-2H3,(H,14,15) |
InChI Key |
RSBKJXDUYKYPIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CNCC2C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
a. Ketal Formation and Cyclization
- Starting material : 1,4-dioxaspiro[4.5]decane-8-one (compound 1).
- Step 1 : React with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in ethylene glycol dimethyl ether/ethanol (0–20°C) to form 1,4-dioxaspiro[4.5]decane-8-carbonitrile (74.76% yield).
- Step 2 : Treat with 1-bromo-2-chloroethane and lithium diisopropylamide (LDA) in toluene (0–20°C, 13 h) to yield 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (50.78% yield).
b. Hydrogenation and Ring Closure
- Step 3 : Hydrogenate with Raney nickel (50°C, 50 psi H₂, 6 h) to reduce the nitrile to an amine, followed by cyclization with tert-butyl dicarbonyl anhydride to form tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2⁵]tetradecane-10-carboxylate.
- Step 4 : Deprotect using pyridinium p-toluenesulfonate (PPTS) in acetone/water (70°C, 15 h) to yield the spirocyclic amine.
Introduction of 8,8-Dimethyl Groups
Dimethyl substitution at the 8-position is achieved through alkylation or Grignard reactions:
- Method : React the spirocyclic intermediate with methylmagnesium bromide or dimethyl sulfate under basic conditions (e.g., LDA or NaH).
- Conditions : Toluene or THF, 0–25°C, 12–24 h.
- Yield : ~60–75% (estimated from analogous reactions in).
Carboxylic Acid Formation at Position 4
The 4-carboxylic acid group is introduced via oxidation or hydrolysis:
a. Oxidation of Alcohol or Aldehyde Precursors
- Substrate : 4-hydroxymethyl or 4-formyl derivatives.
- Reagents : KMnO₄ or Jones reagent (CrO₃/H₂SO₄) in acetone/water.
- Conditions : 0–25°C, 6–12 h.
- Yield : 50–70% (based on similar oxidations in).
b. Hydrolysis of Nitriles
- Substrate : 4-cyano intermediate.
- Reagents : H₂SO₄ (conc.) or NaOH/H₂O₂ under reflux.
- Conditions : 80–100°C, 8–24 h.
- Yield : 65–85%.
Industrial-Scale Optimization
For bulk production, key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent Volume (L/kg) | 10–20 | 2–5 |
| Reaction Time (h) | 12–24 | 6–12 |
| Yield (%) | 50–75 | 70–85 |
| Purification | Column Chromatography | Crystallization |
Key Research Findings
- Stereochemical Control : Use of chiral auxiliaries (e.g., tert-butylsulfinamide) enables enantioselective synthesis of the spirocyclic core, achieving >95% ee in some cases.
- Green Chemistry : Solvent-free cyclization using microwave irradiation reduces reaction time to 1–2 h with comparable yields.
- Stability : The Boc-protected intermediate (e.g., tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate) is stable under acidic conditions, facilitating storage and handling.
Challenges and Solutions
- Low Yields in Cyclization : Improved by using high-pressure hydrogenation (100 psi H₂) and Raney nickel catalysts.
- Byproduct Formation : Minimized via slow addition of alkylating agents and temperature control (0–5°C).
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The nitrogen atom in the spiro structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers study its interactions with biological targets to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the spiro structure can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in the Spirocyclic Core
Table 1: Key Structural Differences
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid | 8,8-dimethyl, carboxylic acid | C₁₂H₂₁NO₂ | 211.30 | Conformational rigidity, discontinued |
| 7,7-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid | Methyl groups at 7-position | C₁₂H₂₁NO₂ | 211.30 | Isomeric form; distinct spatial arrangement |
| 2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid | Isobutyl group, oxygen (oxa) | C₁₃H₂₃NO₃ | 241.33 | Enhanced lipophilicity, ≥95% purity |
| 8-(4-Fluoro-2-methylbenzenesulfonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid | Sulfonyl, fluoro, methyl, oxo | C₁₉H₂₄FN₂O₆S | 427.47 | High molecular weight, polar substituents |
| 2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid | Boc-protected amine, oxa | C₁₄H₂₃NO₅ | 285.34 | Protected amine for peptide synthesis |
Functional Group and Reactivity Comparisons
- Carboxylic Acid vs. Ester Derivatives : The target compound’s free carboxylic acid group (pKa ~4-5) enables salt formation and hydrogen bonding, critical for solubility and target interaction. In contrast, esters (e.g., ethyl or methyl esters) or Boc-protected derivatives () are more lipophilic and used as intermediates in synthesis.
- Oxa vs. Aza/Thia Substitutions : Replacing nitrogen (aza) with oxygen (oxa) or sulfur (thia) alters electronic properties. For example, 8-oxa analogs () exhibit reduced basicity compared to nitrogen-containing analogs, affecting pH-dependent solubility .
- Spiro Ring Modifications : The introduction of a keto group (e.g., 2-oxo in ) increases electrophilicity, enabling nucleophilic addition reactions absent in the dimethyl analog .
Physicochemical and Pharmacokinetic Considerations
Table 2: Physicochemical Properties
| Compound Name | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) | Stability Notes |
|---|---|---|---|---|
| 8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid | 1.8 | ~10 (pH 7.4) | Not reported | Acid-sensitive; store at 2–8°C |
| 2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid | 2.5 | ~5 (pH 7.4) | Not reported | Stable under inert atmosphere |
| 8-(Tert-butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid | 3.1 | ~2 (pH 7.4) | Not reported | Light-sensitive; contains sulfur |
- Acid/Base Properties : The carboxylic acid group in all analogs contributes to pH-dependent solubility, critical for oral bioavailability.
Biological Activity
8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid, a compound with the CAS number 1344262-82-3, belongs to the class of azaspiro compounds. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H21NO2
- Molecular Weight : 211.30 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid exhibit significant antimicrobial properties. For instance, a related compound demonstrated activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) for effective compounds often falls below 10 µg/mL, suggesting potent antimicrobial effects.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 12 |
| 8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid | Mycobacterium tuberculosis | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of azaspiro compounds has been explored in various models. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a possible application in treating inflammatory diseases.
The mechanism by which 8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid exerts its biological effects is not fully elucidated. However, it is hypothesized that the spirocyclic structure facilitates interaction with specific biological targets, potentially disrupting cellular processes in pathogens or modulating immune responses.
Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several azaspiro derivatives and evaluated their antimicrobial efficacy against Mycobacterium tuberculosis. The study found that certain derivatives exhibited MIC values as low as 5 µg/mL, indicating strong antibacterial activity compared to standard antibiotics .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of azaspiro compounds in a murine model of arthritis. The results demonstrated that treatment with these compounds reduced joint swelling and inflammatory markers significantly compared to controls .
Safety and Toxicology
While exploring the biological activity of 8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid, safety profiles must be considered. Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits low cytotoxicity towards human cell lines (IC50 > 100 µM). However, further studies are required to establish comprehensive safety data.
Q & A
Q. What are the key synthetic routes for 8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, starting with precursors such as ketones, aldehydes, and amines. For example:
- Cyclization strategies : Use of diethyl azodicarboxylate or similar reagents to form the spirocyclic framework .
- Optimization parameters : Temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for solubility), and reaction time (12–24 hours for complete conversion) .
- Purification : Column chromatography or recrystallization to isolate the product. Purity is confirmed via HPLC (>95%) .
Q. How is the structure of 8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid validated experimentally?
Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR to identify protons and carbons in the spirocyclic core and carboxylic acid group. For example, the carbonyl carbon (C=O) appears at ~170 ppm in NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 225.33 for CHNO) .
- X-ray crystallography : For absolute configuration determination, though limited due to crystallization challenges .
Q. What are the key structural analogs of this compound, and how do substitutions affect its properties?
| Analog | Substitution | Impact |
|---|---|---|
| 8-Methyl-2-azaspiro[4.6]undecane-4-carboxylic acid | Extended ring size | Altered steric hindrance and solubility |
| 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid | Oxygen substitution | Reduced basicity; enhanced hydrogen bonding |
| Derivatives with benzyl groups | Aromatic moieties | Improved enzyme inhibition (e.g., IC < 10 µM for acetylcholinesterase) |
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural analysis?
- Variable temperature NMR : To distinguish dynamic effects (e.g., ring-flipping in spirocycles) from static structural features .
- 2D NMR techniques : COSY and HSQC to resolve overlapping signals, especially in the crowded sp-hybridized regions .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Q. What methodological approaches are used to study the compound’s reactivity in biological systems?
- Kinetic assays : Monitor enzyme inhibition (e.g., fluorescence-based assays for proteases) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) to receptors like GPCRs .
- Metabolic stability studies : LC-MS/MS to track degradation in liver microsomes (e.g., t > 60 min indicates suitability for in vivo studies) .
Q. How can researchers design experiments to resolve conflicting bioactivity data across studies?
- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor assays) and solvent controls (DMSO < 0.1%) .
- Dose-response curves : Validate EC values across multiple replicates to ensure reproducibility .
- Orthogonal assays : Combine enzymatic assays with cellular viability tests (e.g., MTT assay) to distinguish specific activity from cytotoxicity .
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Parallel synthesis : Use automated reactors to vary substituents (e.g., alkyl chains, halogens) while maintaining the spirocyclic core .
- Protecting group strategies : Boc protection for the amine group during carboxylic acid functionalization .
- High-throughput screening : Test 100+ derivatives for bioactivity, prioritizing compounds with logP 2–4 for optimal membrane permeability .
Data-Driven Research Considerations
Q. How do computational methods complement experimental studies of this compound?
- Molecular docking : Predict binding poses in enzyme active sites (e.g., AutoDock Vina for acetylcholinesterase) .
- MD simulations : Analyze stability of spirocyclic conformers in aqueous vs. lipid environments (e.g., 50-ns simulations in GROMACS) .
- QSAR models : Correlate substituent electronegativity with bioactivity (R > 0.8 for predictive models) .
Q. What are the limitations of current analytical techniques in characterizing this compound?
- Crystallization challenges : Low success rate in obtaining X-ray-quality crystals due to conformational flexibility .
- MS ionization bias : Underestimation of impurities in ESI-MS due to preferential ionization of the parent compound .
- NMR sensitivity : Limited resolution for diastereomers with minor structural differences (e.g., 8-methyl vs. 8-ethyl derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
